Potassium picrate

Description

Properties

IUPAC Name |

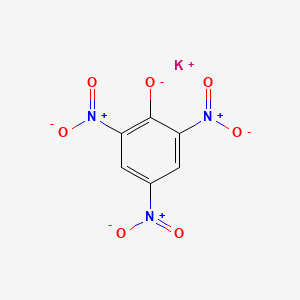

potassium;2,4,6-trinitrophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.K/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGOCSKFMWMTRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2KN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-89-1 (Parent) | |

| Record name | Potassium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060354 | |

| Record name | Potassium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-83-1 | |

| Record name | Potassium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-trinitro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium picrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7I1601L00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium picrate (B76445) (C₆H₂KN₃O₇), the potassium salt of picric acid, is a primary explosive material characterized by its reddish-yellow or green crystalline structure.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of potassium picrate, intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound in various applications, including as a reference material in analytical chemistry.[2] The document details its synthesis, thermal stability, solubility, and explosive characteristics, presenting quantitative data in structured tables and outlining experimental methodologies. A logical workflow for its synthesis and purification is also visualized.

Chemical Properties

This compound, with the IUPAC name Potassium 2,4,6-trinitrophenoxide, is an organic salt formed through the neutralization of picric acid with a potassium base.[1][3] It is known to be more sensitive to shock and flame than picric acid itself.[1]

Decomposition: Upon heating, this compound decomposes exothermically. The decomposition reaction can be represented as:

C₆H₂KN₃O₇ → 6CO₂ + 2H₂O + 0.5K₂O + 1.5N₂[3]

The thermal decomposition of pure this compound exhibits an exothermal peak at approximately 347.4 °C.[4][5] However, it is reported to detonate at 331 °C before boiling.[1] Another source indicates a decomposition temperature range of 340-350 °C.[6]

Reactivity: A significant chemical property of this compound is its reactivity with metals. Contact with metals such as lead, calcium, and iron can lead to the formation of corresponding metal picrates, which are often more sensitive and dangerous explosives.[1][2] Therefore, avoiding contact with these metals is crucial.

Redox Reactions: this compound can undergo both oxidation and reduction reactions. Strong oxidizing agents can oxidize it, while reducing agents can lead to the formation of less nitrated compounds. The nitro groups on the aromatic ring can also be substituted under specific reaction conditions.[2]

Physical Properties

This compound is a crystalline solid, appearing as reddish-yellow or green crystals.[1] It is anhydrous, meaning it does not contain water of crystallization, unlike the lithium and sodium picrates.[7][8]

Crystallography: Anhydrous this compound typically forms orthorhombic crystals.[1][9] A novel monoclinic crystal form has also been synthesized by dissolving this compound in acetonitrile (B52724) and allowing it to volatilize at room temperature.[10][11][12]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Potassium 2,4,6-trinitrophenoxide | [1] |

| Molecular Formula | C₆H₂KN₃O₇ | [1][2] |

| Molar Mass | 267.194 g/mol | [1][6][13] |

| Appearance | Reddish-yellow or green crystalline solid | [1] |

| Density | 1.852 g/cm³ | [1] |

| Melting Point | 250 °C (482 °F; 523 K) | [1][6] |

| Boiling Point | Detonates at 331 °C before boiling | [1] |

| Decomposition Temp. | ~347.4 °C (exothermal peak) | [4][5] |

| Solubility in Water | 0.5 g/100 g at 0 °C | [6] |

| 25 g/100 g at 100 °C | [6] | |

| Crystal System | Orthorhombic, Monoclinic | [1][9][10][11][12] |

| CAS Number | 573-83-1 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the neutralization of picric acid with potassium carbonate, a common and effective method.[1][7]

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Potassium carbonate (K₂CO₃)

-

Methanol or Ethanol

-

Distilled water

-

Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Beakers

-

Stirring rod

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator paper or pH meter

Procedure:

-

Dissolution of Picric Acid: Dissolve a measured amount of picric acid in methanol. The reaction should be carried out in a suitable solvent as picric acid has low solubility in water.[1]

-

Neutralization: Slowly add a solution of potassium carbonate to the picric acid solution while stirring. Carbon dioxide gas will be evolved as a byproduct.[7] The reaction should be monitored to control the temperature and prevent excessive evaporation of the solvent.[1]

-

pH Adjustment: Continue adding the potassium carbonate solution until the reaction mixture reaches a neutral pH.

-

Crystallization: Cool the resulting solution to induce crystallization of this compound. The crystals may appear as long needles.[3]

-

Filtration and Washing: Collect the crystals by filtration and wash them with cold distilled water to remove any unreacted starting materials or soluble impurities.[3]

-

Purification (Recrystallization): For higher purity, the crude this compound can be dissolved in a minimal amount of a suitable solvent like acetone, followed by filtration to remove insoluble impurities. The purified product can then be recrystallized by adding a non-solvent such as dichloromethane to the filtrate.[7]

-

Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Determination of Thermal Decomposition Temperature

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the thermal stability of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 0.5-10 mg) into an appropriate DSC or TGA sample pan.[7]

-

Instrument Setup: Place the sample pan into the instrument.

-

Thermal Program: Heat the sample at a constant rate, for example, 10 K/min, under an inert atmosphere (e.g., nitrogen).[4][7] The temperature range should be set to encompass the expected decomposition temperature, for instance, from room temperature to 400 °C.[4]

-

Data Analysis:

-

DSC: The onset temperature of the large exothermic peak in the DSC curve corresponds to the initiation of decomposition. The peak of this exotherm indicates the temperature of maximum decomposition rate.

-

TGA: The TGA curve will show a significant mass loss corresponding to the decomposition of the sample. The onset temperature of this mass loss can also be taken as the decomposition temperature.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Safety and Handling

This compound is a primary explosive and is sensitive to shock and friction.[1][3] It will deflagrate with a loud sound upon contact with a flame and can detonate if ignited in a confined space.[1] It is also classified as toxic upon ingestion, dermal contact, and inhalation.[1]

Precautions:

-

Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

-

Avoid contact with metals to prevent the formation of more sensitive picrate salts.[1]

-

Work in a well-ventilated area.[14]

-

Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[14]

-

Grounding and non-sparking tools should be used to prevent ignition from electrostatic discharge.[14]

This guide provides a foundational understanding of the chemical and physical properties of this compound for scientific and research purposes. Due to its hazardous nature, all handling and experimentation should be conducted with strict adherence to safety protocols and by trained personnel only.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS 573-83-1 - Research Compound [benchchem.com]

- 3. PowerLabs this compound Synthesis [power-labs.com]

- 4. Laser Ignition of this compound with Multi-Walled Carbon Nanotube Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [chemister.ru]

- 7. jes.or.jp [jes.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure of a polymorph of this compound, C6... [degruyterbrill.com]

- 11. Crystal structure of a polymorph of this compound, C6... [degruyterbrill.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | CAS#:573-83-1 | Chemsrc [chemsrc.com]

- 14. echemi.com [echemi.com]

Synthesis of potassium picrate from picric acid and potassium carbonate.

An In-depth Technical Guide to the Synthesis of Potassium Picrate (B76445) from Picric Acid and Potassium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of potassium picrate from the reaction of picric acid with potassium carbonate. It is intended for a specialized audience in the fields of chemical research and energetic materials. The document outlines the fundamental chemical principles, detailed experimental protocols, and critical safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis. The guide also includes visual representations of the chemical reaction and experimental workflow, generated using the DOT language, to facilitate a deeper understanding of the process.

Introduction

This compound, systematically named potassium 2,4,6-trinitrophenoxide (C₆H₂KN₃O₇), is the potassium salt of picric acid.[1] It is a primary explosive material, appearing as reddish-yellow or green crystals.[2] Historically, it has been utilized in pyrotechnics and as a component in some explosive compositions.[2][3] The synthesis of this compound is a straightforward acid-base neutralization reaction. However, due to the explosive nature of the product and its precursors, the synthesis requires strict adherence to safety protocols and precise control of reaction conditions.[1][2] This guide details a reliable method for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the product is provided in Table 1. This data is essential for stoichiometric calculations, safety assessments, and the design of the experimental protocol.

Table 1: Physicochemical Properties of Reactants and Product

| Property | Picric Acid (2,4,6-Trinitrophenol) | Potassium Carbonate | This compound |

| Chemical Formula | C₆H₃N₃O₇ | K₂CO₃ | C₆H₂KN₃O₇ |

| Molar Mass ( g/mol ) | 229.10 | 138.21 | 267.19 |

| Appearance | Yellow crystalline solid | White crystalline solid | Reddish-yellow or green crystalline solid[2] |

| Melting Point (°C) | 122.5 | 891 | ~250 (Decomposes)[2] |

| Boiling Point (°C) | Explodes > 300 | Decomposes | Detonates at 331 °C[2] |

| Density (g/cm³) | 1.76 | 2.43 | 1.852[2] |

| Solubility in Water | Slightly soluble | Very soluble | Sparingly soluble |

| CAS Number | 88-89-1 | 584-08-7 | 573-83-1[2] |

Chemical Reaction and Stoichiometry

The synthesis of this compound from picric acid and potassium carbonate is a neutralization reaction. Picric acid, a strong organic acid, reacts with potassium carbonate, a base, to form this compound, water, and carbon dioxide gas. The evolution of carbon dioxide is a visual indicator of the reaction's progress.[4]

The balanced chemical equation for this reaction is:

2 C₆H₃N₃O₇(aq) + K₂CO₃(aq) → 2 C₆H₂KN₃O₇(s) + H₂O(l) + CO₂(g)

Based on this stoichiometry, two moles of picric acid react with one mole of potassium carbonate to produce two moles of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.[1][4][5]

4.1. Materials and Equipment

-

Picric Acid (C₆H₃N₃O₇)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (CH₃OH)

-

Distilled Water

-

Beakers (250 mL, 500 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

4.2. Safety Precautions

-

Explosion Hazard: Picric acid and this compound are explosive and sensitive to shock, friction, and heat.[2] Avoid contact with metals, as this can form highly sensitive metal picrates.[2]

-

Toxicity: Picric acid and its salts are toxic if ingested or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Temperature Control: Carefully control the temperature to prevent detonation or excessive evaporation of the solvent.[1]

4.3. Synthesis Procedure

-

Dissolution of Picric Acid: In a 500 mL beaker, dissolve 10.0 g of picric acid in 200 mL of methanol. Gentle heating and stirring may be required to facilitate dissolution.

-

Preparation of Potassium Carbonate Solution: In a separate 250 mL beaker, dissolve a stoichiometric amount of potassium carbonate (3.02 g) in 50 mL of distilled water.

-

Reaction: Slowly add the potassium carbonate solution to the picric acid solution while stirring continuously. The addition should be done portion-wise to control the effervescence of carbon dioxide gas.[4]

-

Crystallization: Once the addition is complete, continue stirring for 30 minutes. Then, allow the solution to cool slowly to room temperature to induce crystallization of this compound. The formation of needle-like crystals should be observed.[5] For improved yield, the solution can be further cooled in an ice bath.

-

Isolation of Product: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials and impurities.[5]

-

Drying: Carefully transfer the crystals to a watch glass and dry them in a desiccator or a temperature-controlled oven at a temperature not exceeding 50°C.

4.4. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, such as:

-

Melting Point Determination: To check for purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Differential Scanning Calorimetry (DSC): To determine the decomposition temperature.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from picric acid and potassium carbonate is a well-established method that can be safely performed in a laboratory setting, provided that all safety precautions are strictly followed. This guide provides the necessary information for researchers and scientists to successfully synthesize and handle this energetic material. The provided protocols and data are intended to serve as a foundation for further research and development in the field of energetic materials.

References

CAS number and molecular structure of potassium picrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium picrate (B76445), including its chemical identity, physical properties, synthesis, and analytical applications. The information is intended for professionals in research and development.

Core Data Summary

Potassium picrate, systematically named potassium 2,4,6-trinitrophenoxide, is the potassium salt of picric acid. It is a primary explosive and should be handled with appropriate safety precautions.

Molecular Structure:

The molecular structure of this compound consists of a potassium cation (K⁺) ionically bonded to the phenoxide oxygen of the picrate anion (2,4,6-trinitrophenoxide).

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₂KN₃O₇[1][2] |

| Molar Mass | 267.194 g/mol [1][2] |

| Appearance | Reddish-yellow or green crystalline material[1][2] |

| Density | 1.852 g/cm³[1] |

| Melting Point | 250 °C (482 °F; 523 K)[1] |

| Boiling Point | Detonates at 331 °C before boiling[1] |

| Crystal System | Orthorhombic[1] |

Experimental Protocols

Synthesis of this compound via Neutralization of Picric Acid with Potassium Carbonate

This protocol details the synthesis of this compound from picric acid and potassium carbonate. This method is preferred due to the formation of a less hazardous by-product (carbon dioxide) compared to other bases.

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (CH₃OH)

-

Distilled water

-

Glass beakers

-

Stirring rod

-

Heating mantle with temperature control

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Dissolution of Picric Acid: In a well-ventilated fume hood, dissolve a measured quantity of picric acid in methanol in a glass beaker. Gentle heating and stirring may be required to facilitate dissolution. As picric acid is barely soluble in water, methanol is a suitable solvent.[2]

-

Preparation of Potassium Carbonate Solution: In a separate beaker, prepare a solution of potassium carbonate by dissolving it in a minimal amount of distilled water.

-

Neutralization Reaction: Slowly add the potassium carbonate solution to the picric acid solution while stirring continuously. The addition should be done portion-wise to control the reaction rate and prevent excessive foaming from the evolution of carbon dioxide gas. The reaction is a neutralization process where the acidic picric acid reacts with the basic potassium carbonate.[2]

-

Temperature Control: It is crucial to monitor and control the temperature of the reaction mixture. The temperature should be kept moderate to prevent detonation or excessive evaporation of the methanol solvent.[2]

-

Crystallization: Upon completion of the reaction (i.e., when the addition of potassium carbonate no longer produces effervescence), allow the solution to cool slowly to room temperature. This compound will crystallize out of the solution as it is less soluble in the solvent mixture at lower temperatures.

-

Isolation of Crystals: Collect the this compound crystals by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Carefully dry the crystals in a desiccator at room temperature. Avoid heating the crystals, as this compound is a primary explosive.

Safety Precautions:

-

Always handle picric acid and this compound with extreme caution, as they are explosive and shock-sensitive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact of picrates with metals, as this can form other, more sensitive, metal picrates.[2]

Visualizations

Experimental Workflow for Determination of Non-Ionic Surfactants

The following diagram illustrates the workflow for the determination of non-ionic surfactants in water using the this compound active substances (PPAS) method. In this method, the polyether chain of the non-ionic surfactant complexes with the potassium ion, and this complex is then extracted with the picrate anion into an organic solvent for spectrophotometric analysis.

Caption: Workflow for the determination of non-ionic surfactants using the PPAS method.

References

Historical applications of potassium picrate in pyrotechnics.

An In-depth Technical Guide to the Historical Applications of Potassium Picrate (B76445) in Pyrotechnics

Abstract

Potassium picrate, the potassium salt of 2,4,6-trinitrophenol, is a primary explosive that has played a significant, albeit now largely historical, role in the field of pyrotechnics. First prepared in the 17th century and industrialized in the 1860s, its unique properties led to its use in a variety of applications, from producing audible effects to serving as a component in military ordnance.[1] This document provides a comprehensive technical overview of this compound's historical applications, physicochemical properties, experimental protocols for its synthesis and characterization, and critical safety information. It is intended for researchers and scientists in chemistry and materials science.

Historical Overview

The journey of this compound began in the mid-17th century when Johann Rudolf Glauber first prepared it in an impure form.[1] However, its industrial use as an energetic material did not commence until the 1860s.[1] Throughout the late 19th and early 20th centuries, it became a key ingredient in several pyrotechnic and explosive formulations. Its primary applications included creating loud whistle effects in fireworks, acting as a component in explosives and propellants, and serving as an ingredient in primers for ammunition.[1][2] Notably, it was a component in "poudre Dessignole," a propellant used by the French Navy in the 1870s, which was a mixture of this compound, potassium nitrate, and charcoal.[1] While effective, its sensitivity and the development of safer, more stable compounds have led to its near-total replacement in modern pyrotechnics.[1]

Caption: A timeline of the key historical milestones in the development and application of this compound.

Physicochemical and Explosive Properties

This compound (C₆H₂KN₃O₇) is a reddish-yellow or green crystalline primary explosive.[1][3] Its performance and handling characteristics are defined by a combination of physical properties and sensitivity to external stimuli.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. It is an anhydrous salt, a factor that influences its sensitivity.[4][5]

| Property | Value | Source(s) |

| Molar Mass | 267.194 g/mol | [1] |

| Appearance | Reddish-yellow or green crystalline solid | [1][3] |

| Density | 1.852 g/cm³ | [1] |

| Melting Point | Decomposes before melting | [1] |

| Decomposition Temp. | ~331 - 347.4 °C | [1][6] |

| Heat of Combustion | 2317.67 kcal/kg | [7] |

| Activation Energy | 207.9 kJ/mol | [4][5] |

Explosive and Sensitivity Data

This compound is more sensitive than its parent compound, picric acid, but is not considered a very powerful explosive on its own.[1] When unconfined, it deflagrates with a loud sound upon contact with a flame; however, it can detonate if ignited under confinement.[1][8] Its sensitivity is a critical factor in its historical application and eventual decline. A study has shown that as the particle size of this compound increases, its sensitivity to impact and friction decreases.[9]

| Parameter | Value / Description | Source(s) |

| Classification | Primary Explosive | [1] |

| Detonation Velocity | 6,500 - 7,000 m/s (estimated) | [8] |

| Impact Sensitivity | 10% probability of detonation when struck by a 2 kg mass dropped from 21 cm. | [1] |

| Friction Sensitivity | Considered sensitive, but specific quantitative data is not readily available. Anhydrate picrates are more sensitive than hydrates.[4] Safer than gallic acid mixes but still dangerous.[10] | |

| Metal Reactivity | Forms highly sensitive and dangerous picrate salts with heavy metals such as lead, calcium, and iron. | [1][3] |

Historical Pyrotechnic Formulations

This compound's most notable historical uses were in compositions designed to produce sound (whistles) and in explosive mixtures for military and industrial purposes.

Pyrotechnic Whistles

The first pyrotechnic whistles, developed in the late 19th century, were based on this compound.[11] The sound is not produced mechanically but is the result of the rapid, oscillating combustion of the composition when pressed into a tube.[12] The most widely employed historical formulation was a simple binary mixture.

| Component | Proportion (by weight) | Source(s) |

| This compound | ~60% (or 1 part) | [12][13] |

| Potassium Nitrate (Oxidizer) | ~40% (or 1 part) | [12][13] |

This composition was effective but gained a reputation for being hazardous and overly shock-sensitive for some applications, such as use in mortar shells.[11] Despite these dangers, it was used extensively for many years.[11]

Explosive and Primer Compositions

Beyond whistles, this compound was a component in various explosive charges.

-

Propellants: The French "poudre Dessignole" used a mixture of this compound, potassium nitrate, and charcoal.[1]

-

Primers: It was used in primers combined with potassium chlorate (B79027) and lead picrate.[1]

-

High-Explosive Mixtures: A mixture of this compound and potassium chlorate was noted to be nearly as powerful as nitroglycerine, but its extreme sensitivity to friction and percussion rendered it practically useless for most applications.[14]

Experimental Protocols

The following sections detail common laboratory-scale methodologies for the synthesis and characterization of this compound.

Synthesis via Neutralization

The most common method for preparing this compound is the neutralization of an aqueous or alcoholic solution of picric acid with a potassium salt.[1]

Reactants:

-

Picric Acid (C₆H₃N₃O₇)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Solvent (e.g., Methanol, Ethanol, or Water)

Procedure (Potassium Carbonate in Aqueous Solution):

-

Prepare a hot, saturated aqueous solution of picric acid in a suitable beaker.

-

Separately, prepare a hot aqueous solution of potassium carbonate.

-

Slowly add the potassium carbonate solution to the picric acid solution while stirring. Carbon dioxide will evolve.

-

Continue addition until the solution is neutral, testing periodically with litmus (B1172312) paper.

-

Allow the solution to cool. Needle-like, yellowish crystals of this compound will precipitate.[4]

-

Collect the crystals by filtration.

-

Wash the crystals with cold distilled water and allow them to dry thoroughly in a safe environment.

Note: Temperature control is crucial, especially when using more reactive bases like KOH or volatile solvents like methanol, to prevent excessive evaporation or potential detonation.[1][3]

Caption: A typical experimental workflow for the laboratory synthesis of this compound.

Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of this compound.

Methodology (DSC):

-

A small sample (~0.5 mg) is hermetically sealed in an aluminum or gold-plated sample pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The instrument heats the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[4]

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

An exothermic peak indicates the decomposition temperature of the material.[6] By running the experiment at multiple heating rates, kinetic parameters like activation energy can be calculated.[4]

Chemical Decomposition

The explosive decomposition of this compound is a rapid, exothermic reaction that produces a variety of gaseous products. The overall combustion reaction can be simplified as:

C₆H₂N₃O₇K → 6CO₂ + 2H₂O + 0.5K₂O + 1.5N₂[7]

The actual mechanism is a complex series of radical reactions initiated by thermal energy. The process begins with the cleavage of the weakest bonds in the molecule, the C-NO₂ bonds, which initiates a self-sustaining decomposition cascade.

Caption: A simplified logical diagram of the thermal decomposition pathway for this compound.

Safety and Handling

This compound is a primary explosive that must be handled with extreme care.

-

Sensitivity: It is sensitive to shock, friction, and flame.[1][3] Detonation can occur if it is ignited while confined.[1]

-

Incompatibility with Metals: Contact with heavy metals, particularly lead, iron, and calcium, must be strictly avoided. The resulting metal picrate salts are often far more sensitive and dangerous than this compound itself.[3] This necessitates the use of non-sparking tools (e.g., aluminum, ceramic) and glass or ceramic labware during handling and synthesis.[11]

-

Toxicity: Picrates are toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn to prevent ingestion or skin contact.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Picrate - Wikipedia [en.wikipedia.org]

- 3. This compound CAS 573-83-1 - Research Compound [benchchem.com]

- 4. jes.or.jp [jes.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. Laser Ignition of this compound with Multi-Walled Carbon Nanotube Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PowerLabs this compound Synthesis [power-labs.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrotechnic composition - Wikipedia [en.wikipedia.org]

- 11. jpyro.co.uk [jpyro.co.uk]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. US3712223A - Pyrotechnic, whistle, and method of making - Google Patents [patents.google.com]

- 14. Sciencemadness Discussion Board - Some old English patents appertaining to mixtures intended to substitute primary explosives - Powered by XMB 1.9.11 [sciencemadness.org]

Orthorhombic crystal structure of anhydrous potassium picrate.

An In-depth Technical Guide to the Orthorhombic Crystal Structure of Anhydrous Potassium Picrate (B76445)

Introduction

Potassium picrate, the potassium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that has been utilized in various applications, including explosives, propellants, and pyrotechnics since the 19th century[1]. It is known for its thermal stability and is often used as an initiator, a delay agent, or in detonating compositions to facilitate the transition from deflagration to detonation[2]. Anhydrous this compound typically crystallizes in an orthorhombic system, and understanding its crystal structure is crucial for predicting its properties, stability, and performance in energetic applications[3][4][5]. This guide provides a comprehensive overview of the synthesis, crystallographic data, and characterization of the orthorhombic structure of anhydrous this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis and Crystallization of Anhydrous this compound

Anhydrous this compound can be synthesized through the neutralization of picric acid with a potassium salt, such as potassium carbonate or potassium hydroxide[1][3][6]. The resulting salt is then crystallized from a suitable solvent to obtain crystals for analysis.

Experimental Protocol: Synthesis from Potassium Carbonate

A common and effective method for synthesizing this compound involves the reaction of picric acid with potassium carbonate[1][7].

-

Preparation of Reactant Solutions :

-

Reaction :

-

The potassium carbonate is slowly added to the picric acid solution while stirring[7]. The reaction produces carbon dioxide gas, which is observed as bubbling[7].

-

The addition continues until the solution becomes clear, indicating the completion of the reaction[7]. The pH of the solution can be tested with litmus (B1172312) paper to ensure neutrality[1].

-

-

Crystallization :

-

Isolation and Drying :

Recrystallization for Single Crystal Growth

To obtain high-quality single crystals suitable for X-ray diffraction studies, a recrystallization step is necessary.

-

Solvent Selection : Acetonitrile has been successfully used as a solvent for the recrystallization of this compound[4].

-

Procedure :

Experimental and Characterization Workflow

The synthesis and characterization of anhydrous this compound follow a structured workflow to ensure the purity and proper identification of the final product.

References

- 1. Synthesis of this compound [a.osmarks.net]

- 2. Laser Ignition of this compound with Multi-Walled Carbon Nanotube Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. energetic-materials.org.cn [energetic-materials.org.cn]

- 6. PowerLabs this compound Synthesis [power-labs.com]

- 7. jes.or.jp [jes.or.jp]

Potassium Picrate: A Technical Guide to its Role as a Primary Explosive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium picrate (B76445) (C₆H₂KN₃O₇), the potassium salt of picric acid, is a crystalline energetic material classified as a primary explosive. Historically significant in military and civilian applications, it continues to be utilized in specialized ignition and delay elements within detonators. Its distinct properties—moderate sensitivity, high thermal stability, and characteristic lilac flame upon combustion—define its specific niche among initiating explosives. This technical guide provides an in-depth review of potassium picrate, covering its synthesis, explosive characteristics, and the experimental protocols used for its evaluation. Quantitative data are presented to allow for direct comparison with other common primary explosives, and key processes are visualized through logical and experimental workflow diagrams.

Physicochemical Properties

This compound is a reddish-yellow or green crystalline solid. It is anhydrous, unlike the picrates of some other metals, and crystallizes in orthorhombic and monoclinic forms.[1][2][3][4] It is more sensitive to mechanical stimuli than its parent compound, picric acid, but is noted to be less sensitive than lead-based primary explosives such as lead azide (B81097) and lead styphnate.[3][5][6] A critical safety consideration is its reactivity with heavy metals like lead, iron, and calcium, with which it can form dangerously sensitive and powerful picrate salts.[1][3]

Explosive Performance and Sensitivity

The utility of a primary explosive is defined by its sensitivity to initiation and its ability to transition from deflagration to a stable detonation. This compound is characterized as a moderately sensitive primary explosive.

Data Presentation

The following tables summarize the key quantitative performance and sensitivity metrics for this compound, with comparative data for other common primary explosives.

Table 1: Physical and Explosive Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂KN₃O₇ | [1][3] |

| Molar Mass | 267.19 g/mol | [1][3] |

| Density | 1.852 g/cm³ | [3] |

| Appearance | Reddish-yellow/green crystals | [1][3] |

| Decomposition Temp. | ~300 - 347 °C | [1][7][8] |

| Detonation Velocity | 6,500 - 7,000 m/s | [5] |

Table 2: Sensitivity Data Comparison of Primary Explosives

| Explosive | Impact Sensitivity (Joules) | Friction Sensitivity (Newtons) | ESD Sensitivity (Joules) |

| This compound | ~4.1 J (Calculated from 2kg, 21cm) | Data Not Available | Data Not Available |

| Lead Azide (Pb(N₃)₂) | 2.5 - 4 J | 0.1 N | ~0.0001 J |

| Lead Styphnate | 2.5 - 5 J | 1 N | ~0.0004 J |

| DDNP (Diazodinitrophenol) | 1 - 2 J | 24.7 N | ~0.0016 J |

| Note: Sensitivity values can vary significantly based on crystal morphology, purity, and the specific test apparatus used. The data presented are representative values from comparative studies for illustrative purposes.[1][5][6][9][10] |

Initiation and Detonation Behavior

When unconfined, this compound deflagrates upon ignition, producing a characteristic lilac-colored flame due to the presence of the potassium ion.[11][12] However, if ignited under sufficient confinement, it undergoes a rapid deflagration-to-detonation transition (DDT).[1][3][5] This property makes it suitable for use in detonators where an initial flame or hot-wire ignition can be reliably converted into a detonation shockwave.[12][13][14][15] Studies have shown it can be readily ignited by a hot nichrome wire at a 1-Ampere/1-Watt level, making it applicable for low-voltage, non-primary detonators.[12][13][14][15]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the standardized tests used to characterize its explosive properties.

Synthesis of this compound

Principle: this compound is synthesized via a neutralization reaction between picric acid and a potassium base, typically potassium carbonate or potassium hydroxide. The product's low solubility in cold water or alcohol allows for its precipitation and separation.[1][2][3][11]

Materials:

-

Picric Acid (2,4,6-trinitrophenol)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Solvent: Methanol (B129727), Ethanol, or Distilled Water

-

Glass Beakers

-

Stirring Rod

-

Heating Plate (optional, for increasing dissolution)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Ice bath

Procedure (using Potassium Carbonate in Methanol):

-

Dissolution: Dissolve picric acid in a minimal amount of warm methanol in a glass beaker with gentle stirring. The solution will be a fluorescent yellow.

-

Neutralization: Slowly add a stoichiometric amount of potassium carbonate to the picric acid solution. Effervescence (release of CO₂) will be observed. Continue adding potassium carbonate until the effervescence ceases, indicating the complete neutralization of the acid.[2][3] The solution's color will darken to orange or reddish-brown.[11]

-

Crystallization: Cool the solution in an ice bath. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution, often as long, needle-shaped crystals.[11]

-

Isolation: Isolate the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold distilled water or cold methanol to remove any unreacted starting materials or soluble impurities.[11]

-

Drying: Carefully dry the crystals. The final product is a mass of reddish-yellow crystals.

Safety Precaution: All metal picrates are sensitive explosives. This synthesis should only be performed by qualified personnel in a controlled laboratory environment with appropriate safety measures, including blast shields and personal protective equipment. Avoid contact between picric acid or picrates and heavy metals.

Sensitivity Test Methodologies

The following are generalized protocols for standard sensitivity tests applicable to primary explosives.

3.2.1. Impact Sensitivity (Drop Hammer Method)

-

Principle: This test determines the energy required to cause initiation of an explosive sample upon impact from a falling weight.[16][17] The result is often expressed as the drop height from which a standard weight causes a reaction in 50% of trials (H₅₀).

-

Apparatus: A standardized drop hammer apparatus (e.g., ERL Type 12 or BAM Fallhammer) consisting of a fixed anvil, a guide for a falling weight, and a set of calibrated weights (e.g., 2.0 or 2.5 kg).[17]

-

Procedure:

-

A small, precisely measured amount of the explosive (typically 20-40 mg) is placed on the anvil, often between two steel rollers or on sandpaper to increase friction.[16]

-

A drop weight is released from a specific height, impacting the sample.

-

A "go" (reaction, indicated by sound, flash, or smoke) or "no-go" (no reaction) is recorded.

-

The drop height is adjusted based on the previous result using a statistical method like the Bruceton "up-and-down" staircase method to determine the 50% probability height (H₅₀).

-

The impact energy is calculated in Joules (E = mgh).

-

3.2.2. Friction Sensitivity (BAM Friction Test)

-

Principle: This test measures the sensitivity of a substance to initiation by frictional stimuli.[2][8][9]

-

Apparatus: A BAM friction tester, which consists of a fixed porcelain pin and a motor-driven, moving porcelain plate. A weighted arm applies a specific load onto the pin.[9][16]

-

Procedure:

-

A small sample (approx. 10 mm³) is placed on the porcelain plate.[16]

-

The porcelain pin is lowered onto the sample, and a specific load (ranging from 5 N to 360 N) is applied via the weighted arm.[9][16]

-

The motor is activated, causing the plate to move back and forth under the pin a single time over a distance of 10 mm.[9]

-

The trial is observed for any reaction (e.g., crackling, report, smoke, or flame).

-

The test is repeated multiple times at various loads to determine the lowest load at which a reaction occurs in at least one of six trials.[16]

-

3.2.3. Electrostatic Discharge (ESD) Sensitivity

-

Principle: This test determines the energy of an electrostatic spark required to initiate an explosive sample.[18][19][20]

-

Apparatus: An ESD machine (e.g., ABL ESD machine) consisting of a high-voltage power supply, a bank of capacitors, and a discharge needle electrode positioned above a grounded sample holder.[18][20]

-

Procedure:

-

A small sample (~20 mg) is placed in the sample holder.[18]

-

The capacitor bank is charged to a specific voltage. The stored energy is calculated using E = ½CV².

-

The energy is discharged through the sample via the needle electrode. This can be done with a fixed gap or an "approaching needle" method.[20]

-

The result ("go" or "no-go") is recorded.

-

A statistical method (e.g., Bruceton) is used over a series of trials at different energy levels to determine the energy with a 50% probability of initiation (E₅₀).[15]

-

Visualizations

The following diagrams, generated using DOT language, illustrate key processes related to this compound.

Synthesis Workflow

Caption: Workflow diagram for the synthesis of this compound.

Impact Sensitivity Testing Workflow (Bruceton Method)

Caption: Logic flow for the "up-and-down" impact sensitivity test.

Proposed Thermal Decomposition Pathway

Caption: Simplified pathway for the thermal decomposition of this compound.

Conclusion

This compound remains a relevant material in the field of energetic substances. While largely superseded by lead-based compounds for general primary explosive applications, its unique combination of thermal stability, moderate sensitivity, and reliable hot-wire ignition ensures its continued use in specific, high-reliability detonators and ignition trains where the extreme sensitivity of other primary explosives is not required or desired. Its lead-free nature is also an advantage from an environmental and toxicological perspective. A thorough understanding of its properties and the standardized protocols for its evaluation is essential for its safe handling and application in research and development. Further research to obtain precise, modern quantitative data for its friction and ESD sensitivity would be beneficial for completing its safety profile.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. smsenergetics.com [smsenergetics.com]

- 3. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jes.or.jp [jes.or.jp]

- 7. researchgate.net [researchgate.net]

- 8. deltima.eu [deltima.eu]

- 9. utec-corp.com [utec-corp.com]

- 10. etusersgroup.org [etusersgroup.org]

- 11. Sensitivity of Explosives | ERG Industrial [ergindustrial.com]

- 12. jes.or.jp [jes.or.jp]

- 13. Ignition and deflagration of this compound (KP) and KP/explosives mixtures: low-voltage, nonprimary detonators - UNT Digital Library [digital.library.unt.edu]

- 14. researchgate.net [researchgate.net]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. etusersgroup.org [etusersgroup.org]

- 17. scribd.com [scribd.com]

- 18. unece.org [unece.org]

- 19. etusersgroup.org [etusersgroup.org]

- 20. smsenergetics.com [smsenergetics.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Potassium Picrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety precautions for the handling and storage of potassium picrate (B76445). Intended for laboratory and research professionals, this document outlines the inherent hazards of this energetic material, provides detailed procedural recommendations, and summarizes key quantitative safety data to facilitate risk assessment and the implementation of safe laboratory practices.

Executive Summary

Potassium picrate (C₆H₂KN₃O₇) is a salt of picric acid that, while useful in certain analytical and industrial applications, is also a sensitive and powerful explosive. Its handling and storage require stringent safety protocols to mitigate the risks of accidental detonation, which can be initiated by impact, friction, or heat. This guide consolidates critical safety information, including physical and chemical properties, quantitative sensitivity data, and detailed procedural guidelines for safe handling, storage, and emergency response. Adherence to these guidelines is paramount to ensuring the safety of laboratory personnel and infrastructure.

Hazard Analysis and Quantitative Data

This compound is classified as a primary explosive and is known to be more sensitive to shock than its parent compound, picric acid.[1] It is a crystalline solid that can deflagrate loudly when exposed to flame and can detonate if ignited under confinement.[1] A critical and often overlooked hazard is its propensity to form even more sensitive and dangerous picrate salts upon contact with metals such as lead, calcium, and iron.[1] Therefore, contact with metallic surfaces, spatulas, or containers must be strictly avoided.

The sensitivity of this compound can be influenced by factors such as its physical form (crystalline structure, particle size) and the presence of water. Anhydrous picrates have been shown to be more sensitive to friction than their hydrated counterparts. Furthermore, research has indicated that with an increase in particle size, the impact, friction, and flame sensitivity of this compound decreases.

Table 1: Physicochemical and Explosive Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂KN₃O₇ | General Chemical Knowledge |

| Molecular Weight | 267.20 g/mol | General Chemical Knowledge |

| Appearance | Yellow to orange-red crystals | General Chemical Knowledge |

| Melting Point | Decomposes | [1] |

| Decomposition Temperature | Exothermal peak at 347.4 °C | |

| Impact Sensitivity | 10% detonation probability with a 2 kg mass dropped from 21 cm | [1] |

| Friction Sensitivity | Data not quantitatively available in standard literature. However, it is known to be friction-sensitive, with anhydrous forms being more sensitive than hydrated forms. | [2] |

Experimental Protocols for Sensitivity Assessment

The quantitative data presented in this guide are derived from standardized experimental procedures designed to assess the sensitivity of energetic materials. Understanding these methodologies is crucial for interpreting the data and appreciating the associated risks.

Impact Sensitivity Testing (ERL Type 12 Drop-Weight Apparatus)

Impact sensitivity is a measure of a material's susceptibility to detonation upon impact. A common method for determining this is the drop-weight impact test.

Methodology:

-

A small, precisely measured sample of the explosive (typically 30-40 mg) is placed on a hardened steel anvil.

-

A steel striker pin is placed on top of the sample.

-

A known weight is dropped from a specific height onto the striker pin.

-

The outcome (detonation or no detonation) is recorded. A "go" is typically registered if a sound, flash, or smoke is observed.

-

The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of detonation (H₅₀).

Friction Sensitivity Testing (BAM Friction Apparatus)

Friction sensitivity testing evaluates the tendency of a material to initiate upon frictional stimuli. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a widely accepted standard.

Methodology:

-

A small amount of the test substance is spread on a porcelain plate.

-

A porcelain peg is placed on the sample, and a specified load is applied.

-

The porcelain plate is moved back and forth under the stationary peg for a set distance and speed.

-

The test is conducted with varying loads to determine the lowest load at which an explosion, flame, or crackling sound occurs.

-

The result is often reported as the force in Newtons (N) at which initiation occurs. A material is generally considered friction-sensitive if initiation occurs at a force below 360 N.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to established handling procedures is the most effective means of mitigating the risks associated with this compound.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to contain any potential explosions and to protect from inhalation of dust.

-

Blast Shield: The use of a blast shield is mandatory when handling this compound.

-

Non-Sparking Tools: Only non-sparking tools (e.g., plastic, ceramic, or wood) should be used. Metal spatulas and other implements are strictly forbidden.[3]

-

Grounding: All equipment should be properly grounded to prevent electrostatic discharge.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Handling Procedures

-

Minimize Quantities: Work with the smallest amount of this compound necessary for the experiment.

-

Avoid Friction and Impact: Do not grind, scrape, or subject the material to any form of friction or impact.[3]

-

Controlled Environment: Handle in a well-ventilated area, away from heat, open flames, and sources of ignition.[3]

-

Wetting: When possible, handling this compound in a wetted or slurry form can reduce its sensitivity.

-

Cleaning: After handling, thoroughly wash hands and any exposed skin.[3]

Storage and Incompatibility

Proper storage of this compound is critical to its long-term stability and safety.

Storage Conditions

-

Dedicated Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.

-

Authorized Access: The storage location should be clearly labeled as containing explosives and access should be restricted to authorized personnel.

-

Secure Containment: Store in a tightly sealed, non-metallic container. Glass or polyethylene (B3416737) containers with non-metallic caps (B75204) are recommended.

-

Locked Storage: The storage cabinet or area should be securely locked.[3]

Incompatibilities

This compound is incompatible with a wide range of materials. Contact with these substances can lead to the formation of highly sensitive compounds or can catalyze its decomposition.

-

Metals: Avoid all contact with metals, especially lead, copper, zinc, and iron, as this can form dangerously sensitive metal picrates.[1]

-

Reducing Agents: Incompatible with strong reducing agents.

-

Oxidizing Agents: While an explosive itself, it can react violently with other oxidizing agents.

-

Bases: Reacts with bases.

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Do not attempt to sweep up the dry material.

-

Carefully wet the spilled material with water from a distance.

-

Once thoroughly wetted, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite (B1170534) or sand).

-

Collect the mixture using non-sparking tools and place it in a sealed, labeled, non-metallic container for disposal.

-

-

Large Spills:

-

Evacuate the entire laboratory and surrounding areas.

-

Activate the fire alarm.

-

Contact emergency services immediately.

-

Fire

-

DO NOT FIGHT THE FIRE. In case of a fire involving this compound, the primary risk is explosion.

-

Evacuate the area immediately.

-

Activate the fire alarm and notify emergency responders, informing them of the presence of an explosive material.

Disposal

Disposal of this compound must be handled as hazardous waste and in strict accordance with institutional and regulatory guidelines.

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound, Explosive."

-

Segregation: Do not mix this compound waste with other chemical waste streams.

-

Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal. Never attempt to dispose of this compound down the drain or in regular trash.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the safe handling of this compound and the signaling pathway of its associated hazards.

Caption: Logical workflow for the safe handling and disposal of this compound.

Caption: Hazard signaling pathway for this compound initiation.

References

An In-depth Technical Guide to the Thermal Decomposition Characteristics of Potassium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition characteristics of potassium picrate (B76445) (KC₆H₂N₃O₇), a primary explosive. Understanding the thermal behavior of this energetic material is crucial for its safe handling, storage, and application in various fields, including pyrotechnics and as a precursor in the synthesis of other compounds. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the experimental workflow and decomposition process.

Quantitative Thermal Decomposition Data

The thermal decomposition of potassium picrate has been investigated using various thermoanalytical techniques. The following table summarizes the key quantitative data obtained from these studies. It is important to note that this compound is anhydrous, meaning it does not contain water of crystallization.[1]

| Parameter | Value | Technique(s) | Notes |

| Decomposition Onset Temperature | Higher than picric acid | DSC | The decomposition of alkali metal picrates, including this compound, begins at a higher temperature than that of picric acid.[1] |

| Exothermic Decomposition Peak | ~347.4 °C | DTA | The pure this compound exothermal peak was observed at this temperature.[2] |

| Activation Energy (Ea) | 207.9 kJ/mol | DSC | Determined by analyzing the shift in the exothermic decomposition peak at different heating rates.[1] |

| Heat of Combustion (Hc) | 2317.67 kcal/kg | Not specified | This value is for the combustion of this compound.[3] |

| Decomposition Products | CO₂, H₂O, K₂O, N₂ | Combustion | These are the expected products of complete combustion.[3] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition of this compound is primarily accomplished through Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). These techniques provide information on mass loss, heat flow, and temperature differences as a function of temperature.

2.1. Sample Preparation

-

Handling Precautions: this compound is a shock-sensitive energetic material.[4] All handling should be performed with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.[5]

-

Sample Form: For analysis, a small, homogeneous sample is required. If starting with larger crystals, gently grind a small amount in an agate mortar to achieve a fine powder. This ensures consistent heat transfer within the sample.

-

Sample Mass: Accurately weigh a small amount of the prepared sample, typically in the range of 0.5 to 10 mg, depending on the specific technique and instrument sensitivity.[1][6][7]

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: An inert sample pan, typically made of aluminum or platinum.

-

Atmosphere: The analysis is usually conducted under an inert nitrogen (N₂) flow to prevent oxidative reactions.[2]

-

Heating Rate: A controlled linear heating rate is applied. A common rate is 10 K/min (or 10 °C/min).[1][2]

-

Temperature Range: The sample is heated over a temperature range that encompasses the decomposition of the material, for instance, from room temperature to 500 °C or higher.[2][8]

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of decomposition is identified by the initial significant mass loss. The percentage of mass loss at different stages provides information about the decomposition process.

2.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucible: The sample is hermetically sealed in an aluminum pan to contain any evolved gases during decomposition. A similar empty sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.

-

Heating Rate: Similar to TGA, a linear heating rate (e.g., 10 K/min) is used. To determine kinetic parameters like activation energy, measurements are often repeated at different heating rates (e.g., 1, 2, 5, and 20 K/min).[1]

-

Temperature Range: The temperature range should cover the expected thermal events, for example, from room temperature up to 400°C or higher.[2][9]

-

Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. The large exothermic peak corresponds to the decomposition of this compound. The onset temperature, peak temperature, and the integrated area of the peak (enthalpy change, ΔH) are determined.

2.4. Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program.

-

Instrument: A DTA apparatus.

-

Setup: The sample and a reference material (e.g., alumina) are placed in separate holders within the furnace.

-

Atmosphere: An inert atmosphere like nitrogen is used.[2]

-

Heating Rate: A constant heating rate is applied to the furnace.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against temperature. Exothermic events are shown as positive peaks, while endothermic events are negative peaks. The peak temperature of the exotherm indicates the point of most rapid decomposition.

Visualizations

3.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

3.2. Logical Flow of Thermal Decomposition

This diagram illustrates the logical progression of events during the thermal decomposition of this compound.

References

- 1. jes.or.jp [jes.or.jp]

- 2. Laser Ignition of this compound with Multi-Walled Carbon Nanotube Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PowerLabs this compound Synthesis [power-labs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry | NIST [nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Potassium Picrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium picrate (B76445) in various organic solvents. The data presented herein is crucial for professionals in research and development, particularly in the fields of energetic materials, analytical chemistry, and pharmaceuticals where picrate salts may be utilized as intermediates, reagents, or reference compounds. This document offers quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow to facilitate a thorough understanding of the material's properties.

Quantitative Solubility Data

The solubility of potassium picrate (KPA) in a selection of organic solvents and water at 298.15 K (25 °C) has been experimentally determined. The following table summarizes this critical data, providing a clear comparison of solubility across different solvent environments.[1]

| Solvent | Chemical Formula | Temperature (K) | Solubility (g / 100 g Solvent) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 298.15 | 0.358 |

| Ethanol (EtOH) | C₂H₅OH | 298.15 | 0.045 |

| Acetic Acid (HOAc) | CH₃COOH | 298.15 | 0.012 |

| Water (H₂O) | H₂O | 298.15 | 0.53 |

Data sourced from Yang, L., et al. (2007).[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound is a critical experimental procedure that requires precision and adherence to safety protocols due to the energetic nature of the compound. The data presented in this guide was obtained following established methodologies for solubility determination.[1] While the specific referenced standard, GJB WJI626-85, provides a detailed protocol, a general description of the likely experimental methods is provided below.

Two primary methods for determining the solubility of a colored compound like this compound are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining solubility. It involves the preparation of a saturated solution, followed by the careful evaporation of the solvent and weighing of the remaining solute.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated at a constant temperature (e.g., 298.15 K) for an extended period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow any undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container. The solvent is then slowly evaporated under controlled conditions (e.g., in a fume hood with gentle heating or under reduced pressure) to leave behind the solid this compound.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or a vacuum oven to remove any residual solvent. The final weight of the container with the dry solute is recorded.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of grams per 100 grams of the solvent.

Spectrophotometric Method

Given that this compound solutions are colored, UV-Vis spectrophotometry offers a sensitive and efficient alternative for determining its concentration in a saturated solution.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the desired organic solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of a Saturated Solution: As with the gravimetric method, a saturated solution of this compound is prepared at a constant temperature.

-

Sample Preparation and Analysis: A clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the same λmax.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is then expressed in the desired units (e.g., g/100 g solvent).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical experimental procedure for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational data and methodologies for the handling and study of this compound in organic solvents. For further in-depth analysis, consulting the primary literature is recommended.

References

Methodological & Application

Application Note: Standard Laboratory Procedure for the Synthesis of Potassium Picrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of potassium picrate (B76445) (potassium 2,4,6-trinitrophenoxide) through the neutralization of picric acid with potassium carbonate. It includes a comprehensive list of materials, step-by-step experimental procedures, critical safety precautions, and a summary of key quantitative data. An experimental workflow diagram is provided for clarity.

Introduction

Potassium picrate, the potassium salt of picric acid, is a primary explosive that has historically been used in primers, propellants, and pyrotechnics.[1][2] It is a reddish-yellow or green crystalline solid.[1] The synthesis is typically achieved through a straightforward acid-base neutralization reaction. While less powerful than picric acid, it is more sensitive to shock and friction.[1][3] Due to its hazardous nature, the synthesis and handling of this compound require strict adherence to safety protocols. This application note details a standard laboratory procedure for its preparation.

Critical Safety Precautions

WARNING: Picric acid and this compound are explosive materials and are highly sensitive to heat, shock, and friction, especially when dry. Metal picrates can be even more sensitive and dangerous.[1][4]

-

Work Area: All manipulations must be conducted in a certified chemical fume hood.[4][5] The work area should be clear of incompatible materials, especially metals, bases, and oxidizing agents.[6][7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[5][7] Latex gloves are not effective.[7]

-

Handling Dry Reagents: Never handle dry picric acid. It should always be stored with a minimum of 10-30% water to reduce its explosive sensitivity.[6][8] If you discover dry picric acid, do not touch or move the container and contact your institution's safety office immediately.[6]

-

Utensils: Use only non-metallic (e.g., plastic, Teflon, or ceramic) spatulas and tools to handle picric acid and its salts.[6][9] Avoid glass-on-glass grinding.

-

Quantities: Limit synthesis to small-scale batches (<10 g) to mitigate risks.[9]

-

Metal Contact: Avoid all contact between picric acid or this compound and metals (lead, copper, zinc, iron) or concrete, as this can form highly shock-sensitive metal picrate salts.[1][4][7]

-

Disposal: All waste containing picric acid or picrates must be disposed of as hazardous waste according to institutional guidelines. Collect waste in clearly labeled glass or plastic containers.[5][8]

Experimental Protocol: Synthesis from Picric Acid and Potassium Carbonate

This protocol is based on the neutralization reaction between picric acid and potassium carbonate.[1][10] The reaction proceeds as follows:

2 C₆H₂(NO₂)₃OH + K₂CO₃ → 2 C₆H₂(NO₂)₃OK + H₂O + CO₂

Materials:

-

Picric Acid (ensure it is wetted with >30% water)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (B129727) or Ethanol[1][11]

-

Distilled or Deionized Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Non-metallic spatula

-

Watch glass

Procedure:

-

Dissolving Picric Acid: In a chemical fume hood, carefully weigh the desired amount of wet picric acid. In a beaker, dissolve the picric acid in a suitable solvent like methanol or ethanol (B145695).[1][11] Gentle warming and stirring can aid dissolution.

-

Preparing Potassium Carbonate Solution: In a separate beaker, dissolve a stoichiometric amount of potassium carbonate in a minimal amount of distilled water.[10][11]

-